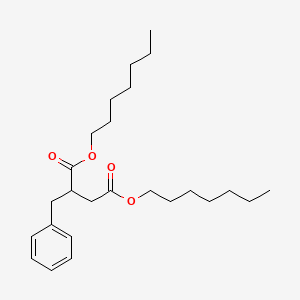
Diheptyl 2-benzylbutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diheptyl 2-benzylbutanedioate is an organic compound belonging to the class of esters It is characterized by its unique structure, which includes a benzyl group attached to a butanedioate backbone with two heptyl chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diheptyl 2-benzylbutanedioate typically involves esterification reactions. One common method is the reaction of benzylbutanedioic acid with heptyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate. The final product is often purified using advanced techniques like chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: Diheptyl 2-benzylbutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Aplicaciones Científicas De Investigación
Diheptyl 2-benzylbutanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized as a plasticizer in the production of flexible polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Diheptyl 2-benzylbutanedioate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes, altering their activity and leading to various biochemical effects. The pathways involved include modulation of enzyme activity and interaction with cellular membranes, affecting cell signaling and function.
Comparación Con Compuestos Similares
Diheptyl 2-benzylbutanedioate can be compared with other similar compounds such as:
Diheptyl phthalate: Another ester with similar plasticizing properties but a different structural backbone.
Dihexyl phthalate: Similar in function but with hexyl chains instead of heptyl.
Dipentyl phthalate: Contains pentyl chains and is used in similar applications.
Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its benzyl group provides additional reactivity, making it versatile for various applications.
Propiedades
Número CAS |
5859-33-6 |
|---|---|
Fórmula molecular |
C25H40O4 |
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
diheptyl 2-benzylbutanedioate |
InChI |
InChI=1S/C25H40O4/c1-3-5-7-9-14-18-28-24(26)21-23(20-22-16-12-11-13-17-22)25(27)29-19-15-10-8-6-4-2/h11-13,16-17,23H,3-10,14-15,18-21H2,1-2H3 |
Clave InChI |
HOMFKKYLNJFMIC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC(=O)CC(CC1=CC=CC=C1)C(=O)OCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


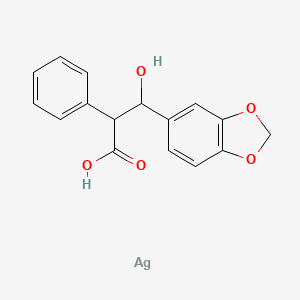
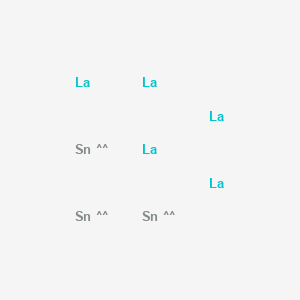
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B14721908.png)
![[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14721910.png)
![4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol](/img/structure/B14721918.png)
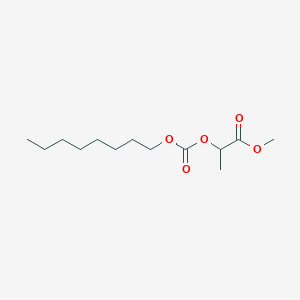
silane](/img/structure/B14721922.png)
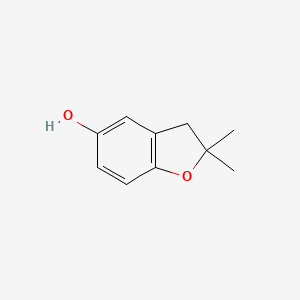
![4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14721961.png)
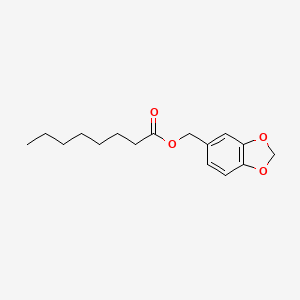
![N-[(2-bromophenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14721970.png)
![2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione](/img/structure/B14721973.png)
![N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide](/img/structure/B14721981.png)

